N-(2-bromophenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide is a heterocyclic compound that belongs to the class of benzothiadiazines. This compound is characterized by the presence of a bromophenyl group attached to the nitrogen atom of the benzothiadiazine ring system, which also contains a sulfonamide group and a dioxide moiety. Benzothiadiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide typically involves the reaction of 2-bromophenylamine with a suitable benzothiadiazine precursor. One common method involves the cyclization of 2-bromophenylamine with a sulfonamide derivative under acidic conditions to form the desired benzothiadiazine ring system. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced to form different derivatives with varying biological activities.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfonamide group.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives, while oxidation reactions can produce sulfone derivatives .
Scientific Research Applications
N-(2-bromophenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited microbial growth . The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide: Similar structure but with a chlorine atom instead of bromine.
N-(2-fluorophenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide: Similar structure but with a fluorine atom instead of bromine.
N-(2-iodophenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of N-(2-bromophenyl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in unique interactions with biological targets, potentially leading to different therapeutic effects compared to its analogs.
Properties
IUPAC Name |
N-(2-bromophenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O4S2/c14-10-3-1-2-4-11(10)17-22(18,19)9-5-6-12-13(7-9)23(20,21)16-8-15-12/h1-8,17H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSMYOYAVPXVEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC=NS3(=O)=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.